molecular formula C25H23FN4O3 B14981224 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B14981224
M. Wt: 446.5 g/mol
InChI Key: SNNFDGHNYQRAEX-LFYBBSHMSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and various substituents such as ethoxyphenyl and fluorobenzoyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and other substituents. The synthetic route may involve the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step may involve nucleophilic substitution reactions.

    Addition of Substituents: The ethoxyphenyl and fluorobenzoyl groups can be introduced through various organic reactions, such as Friedel-Crafts acylation or alkylation.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE include:

The uniqueness of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and the potential biological activities they confer.

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23FN4O3/c1-2-32-21-10-3-18(4-11-21)5-12-23-28-22(17-27)25(33-23)30-15-13-29(14-16-30)24(31)19-6-8-20(26)9-7-19/h3-12H,2,13-16H2,1H3/b12-5+

InChI Key

SNNFDGHNYQRAEX-LFYBBSHMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

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